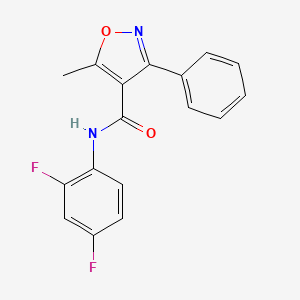

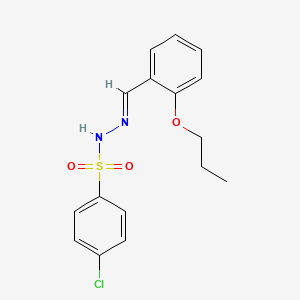

N-(4-chloro-2-methylphenyl)-N'-2-pyridinylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is part of a class of thiourea derivatives known for their diverse chemical properties and potential applications in various fields, including material science and pharmaceuticals. Thioureas exhibit interesting chemical reactivity and have been studied for their ability to form complexes with metals, potential biological activities, and unique structural characteristics.

Synthesis Analysis

Thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines. For compounds similar to N-(4-chloro-2-methylphenyl)-N'-2-pyridinylthiourea, the synthesis may involve refluxing a mixture of an appropriate chloro-substituted isothiocyanate with a methyl-substituted aniline or pyridine derivative. The process requires careful control of reaction conditions to ensure specificity and yield (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. These methods provide detailed insights into the bond lengths, bond angles, and overall geometry of the molecule. DFT and TD-DFT calculations are often employed to predict and analyze the electronic structure and absorption properties of these compounds (Abosadiya et al., 2015).

Wissenschaftliche Forschungsanwendungen

Novel Pesticides and Antiviral Agents

- Synthesis and Anti-TMV Activity : A series of N-(pyrimidin-5-yl)-N′-phenylureas were synthesized, showing promising anti-TMV (tobacco mosaic virus) activity, suggesting the potential of related thiourea derivatives in developing antiviral agents (Yuan et al., 2011).

Pharmacological Applications

- Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone showed significant antidepressant and nootropic activities, indicating the scope of thiourea derivatives in neuropsychopharmacology (Thomas et al., 2016).

Chemical Synthesis and Characterization

- Synthesis of Pyridine and Fused Pyridine Derivatives : The creation of a new series of pyridine derivatives, through reactions involving thiourea, underscores the versatility of thiourea derivatives in synthesizing complex chemical structures with potential applications in material science and pharmacology (Al-Issa, 2012).

Spectroscopic and Structural Analysis

- Spectroscopic and Structural Studies : N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives were synthesized, and their structural characteristics were elucidated through comprehensive spectroscopic methods. These studies contribute to the understanding of structural variations on the physical and chemical properties of thiourea derivatives (Abosadiya et al., 2015).

Environmental and Health Impact Studies

- Environmental Exposure Assessment : Investigations into the environmental exposure to pesticides, including organophosphorus and pyrethroid compounds, highlight the significance of monitoring and assessing the impact of chemical residues, potentially including thiourea derivatives, on public health (Babina et al., 2012).

Eigenschaften

IUPAC Name |

1-(4-chloro-2-methylphenyl)-3-pyridin-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3S/c1-9-8-10(14)5-6-11(9)16-13(18)17-12-4-2-3-7-15-12/h2-8H,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYHYBZRMXACAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)

![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)